4-Desmethoxy Omeprazole-d3 chemical structure and properties
4-Desmethoxy Omeprazole-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways associated with 4-Desmethoxy Omeprazole-d3. It is intended for researchers, scientists, and drug development professionals working with stable isotope-labeled compounds and proton pump inhibitors.
Chemical Structure and Properties
4-Desmethoxy Omeprazole-d3 is a deuterated analog of 4-Desmethoxy Omeprazole, which is a metabolite of the widely used proton pump inhibitor, Omeprazole. The deuterium labeling is located on the methoxy group of the benzimidazole ring.
Chemical Structure:
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IUPAC Name: 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]sulfinyl]-6-(methoxy-d3)-1H-benzimidazole
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Synonyms: H 180/29-d3
The core structure consists of a benzimidazole ring and a pyridine ring, linked by a methylsulfinyl group. The key feature of this isotopologue is the presence of three deuterium atoms on the methoxy group attached to the benzimidazole moiety.
Physicochemical Properties:
A summary of the key quantitative data for 4-Desmethoxy Omeprazole-d3 and its non-deuterated counterpart is presented in the table below for easy comparison.
| Property | 4-Desmethoxy Omeprazole-d3 | 4-Desmethoxy Omeprazole |
| Molecular Formula | C₁₆H₁₄D₃N₃O₂S | C₁₆H₁₇N₃O₂S[1] |
| Molecular Weight | 318.41[2] | 315.39[1] |
| CAS Number | 1794759-05-9[3] | 110374-16-8[1][3] |
| Appearance | Neat | Powder[1] |
| Storage Temperature | -20°C | -20°C (for 2 years)[1] |
Metabolic Pathway and Mechanism of Action
4-Desmethoxy Omeprazole is an active metabolite of Omeprazole.[4][5] Omeprazole itself is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (proton pump), irreversibly inhibiting its function and thus reducing gastric acid secretion.
The metabolism of Omeprazole is primarily mediated by the cytochrome P450 enzyme system in the liver, with CYP2C19 being the principal enzyme involved in its hydroxylation and demethylation, and CYP3A4 contributing to the formation of omeprazole sulfone. Genetic polymorphisms in CYP2C19 can significantly affect the metabolism and plasma concentrations of Omeprazole and its metabolites.
The introduction of deuterium at the methoxy group in 4-Desmethoxy Omeprazole-d3 can potentially alter its metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at this position by CYP450 enzymes. This may result in a different pharmacokinetic profile compared to the non-deuterated analog, potentially leading to increased exposure or altered metabolite ratios.
Below is a diagram illustrating the metabolic pathway of Omeprazole.
Experimental Protocols
Proposed Synthesis of 4-Desmethoxy Omeprazole-d3
Workflow for Proposed Synthesis:
Methodology:
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Deuteromethylation: The synthesis would likely start with a suitable benzimidazole precursor containing a hydroxyl group at the 6-position. This precursor would then be subjected to a deuteromethylation reaction using a deuterated methylating agent such as iodomethane-d3 (CD₃I) in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone or DMF).
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Coupling: The resulting deuterated benzimidazole intermediate would then be coupled with 2-(chloromethyl)-3,5-dimethylpyridine. This reaction is typically carried out in a suitable solvent with a base.
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Oxidation: The sulfide intermediate formed in the previous step would then be oxidized to the corresponding sulfoxide, yielding 4-Desmethoxy Omeprazole-d3. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
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Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.
Analytical Methodology: HPLC-MS/MS
The analysis of 4-Desmethoxy Omeprazole-d3 in biological matrices can be achieved using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following is a general protocol that can be adapted and optimized.
Sample Preparation (Plasma):
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Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing an internal standard).
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Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
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Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
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HPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
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MRM Transitions:
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4-Desmethoxy Omeprazole-d3: Precursor ion (m/z 319.1) → Product ion (e.g., m/z 198.1, corresponding to the benzimidazole moiety).
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Internal Standard: Appropriate transition for the chosen internal standard.
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Workflow for Analytical Method:
References
- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
